

Cholesteryl laurate molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl laurate

Cat. No.: B1294587

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An In-depth Technical Guide to **Cholesteryl Laurate**: Molecular Properties, Synthesis, Analysis, and Biological Roles

This technical guide provides a comprehensive overview of **cholesteryl laurate**, a cholesterol ester of significant interest to researchers and professionals in drug development and life sciences. This document details its fundamental molecular characteristics, outlines key experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.

Core Molecular Data

Cholesteryl laurate, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid. Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃₉ H ₆₈ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	568.96 g/mol	[2] [3] [4]
Monoisotopic Mass	568.52193141 Da	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **cholesteryl laurate** are crucial for its application in research and development.

Synthesis of Cholesteryl Esters via Cross-Coupling

A modern approach to synthesizing cholesteryl esters involves a palladium-catalyzed cross-coupling reaction. This method offers high yields for the formation of the ester linkage.^{[3][6]}

Materials:

- Cholesterol
- Aroyl chloride (e.g., lauroyl chloride)
- Sodium tert-butoxide (base)
- $\text{PdCl}_2(\text{d}^t\text{bpf})$ complex (catalyst)
- 1,4-dioxane (solvent)
- Microwave reactor
- Vacuum filtration apparatus (sintered funnel, celite)
- Ethyl ether

Procedure:

- To a clean vial, add cholesterol (0.5 mmol, 194.0 mg) and sodium tert-butoxide (1.0 mmol, 100 mg).
- Add the selected aroyl chloride (1.0 mmol). The ratio of cholesterol to aroyl chloride can be adjusted.
- Add the catalyst, $\text{PdCl}_2(\text{d}^t\text{bpf})$.
- Add 1,4-dioxane as the solvent via syringe through a septum.
- Irradiate the resulting mixture in a microwave reactor at 100°C for 2 hours.

- After cooling, prepare a celite bed in a sintered funnel for vacuum filtration.
- Pour the reaction mixture into the funnel and apply vacuum suction.
- Wash the product by pouring ethyl ether into the funnel to aid in the filtration process.
- The collected filtrate contains the cholesteryl ester product.

Analysis of Cholesteryl Laurate by Mass Spectrometry

Quantification and analysis of **cholesteryl laurate** and other cholesterol-related sterols in biological samples are often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Serum:

- This protocol outlines the extraction of cholesterol-related sterols from human blood serum samples for targeted lipidomics analysis.

LC-MS/MS Analysis:

- Chromatographic Separation:
 - Utilize two pentafluorophenyl columns (e.g., Phenomenex Luna 3 mm) with a combined length of 250 mm.
 - Maintain the autosampler temperature at 15°C and the oven temperature at 40°C.
 - The mobile phase consists of a methanol/1-propanol/formic acid/water mixture (80:10:0.05:9.95 v/v/v/v).
 - Employ an isocratic flow rate of 200 µL/min.
 - The injection volume for the sample is 5 µL.
- Mass Spectrometry Detection:
 - Electrospray ionization in positive ion mode is typically used.

- For the analysis of free cholesterol and cholesterol esters simultaneously, derivatization of free cholesterol to cholesteryl acetate can be performed. Upon collision-induced dissociation, both derivatized cholesterol and cholesterol esters form a common fragment ion at m/z 369, which is used for quantification.

Signaling Pathways Involving Cholesteryl Esters

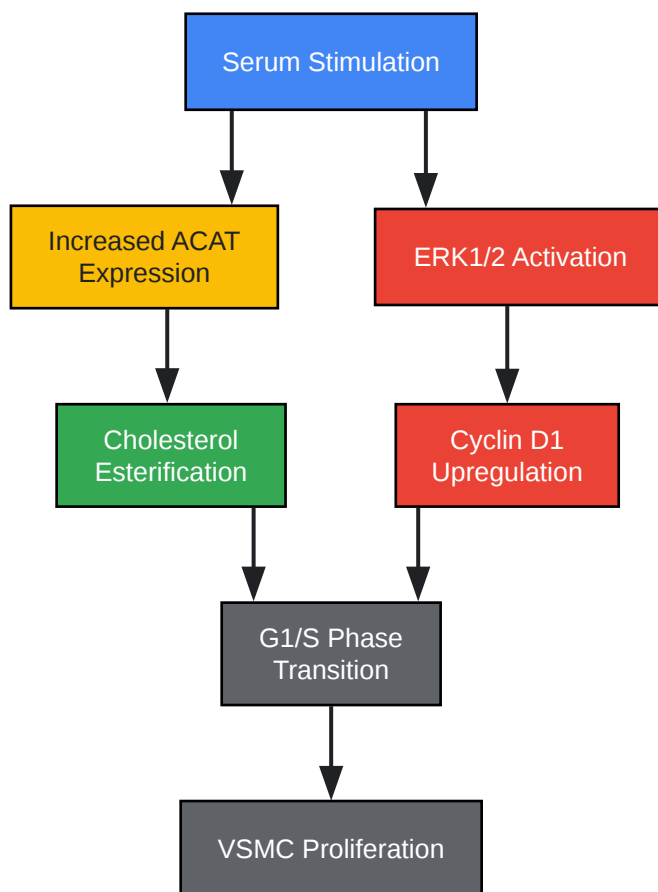
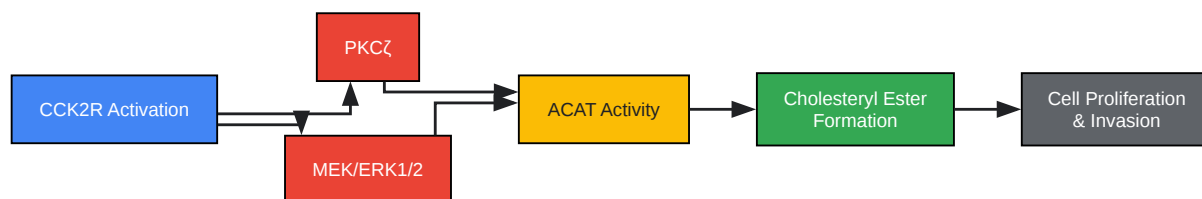
Cholesteryl esters, including **cholesteryl laurate**, are not merely storage molecules but also play active roles in cellular signaling.

Role in Lipid Rafts and Cellular Signaling

Cholesteryl esters are crucial in modulating cellular signaling pathways by influencing the structure and function of lipid rafts.^[1] These specialized membrane microdomains, enriched in cholesterol and sphingolipids, act as platforms for the assembly and activation of signaling complexes.^[1] The accumulation of cholesteryl esters within these rafts affects membrane fluidity and protein-lipid interactions, thereby regulating the activity of raft-associated proteins such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).^[1]

CCK2R-Mediated Cell Proliferation and Invasion

A specific signaling pathway involving cholesterol esterification has been identified in the context of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor. In certain tumor cells, activation of CCK2R leads to increased cholesterol esterification, a process dependent on Protein Kinase C zeta (PKC ζ) and the Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK1/2) pathway.^[4] This increase in cholesteryl esters contributes to enhanced cell proliferation and invasion.^[4] Inhibition of the enzyme responsible for cholesterol esterification, Acyl-CoA:cholesterol acyltransferase (ACAT), has been shown to reduce these effects.^[4]



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- To cite this document: BenchChem. [Cholesteryl laurate molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294587#cholesteryl-laurate-molecular-formula-and-weight]

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